

Spectroscopic data (NMR, IR, Raman) of 1,2-Dimethoxyethane

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Compound of Interest

Compound Name: 1,2-Dimethoxyethane

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An In-Depth Technical Guide to the Spectroscopic Data of **1,2-Dimethoxyethane**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for **1,2-dimethoxyethane**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **1,2-dimethoxyethane** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,2-dimethoxyethane** is relatively simple due to the molecule's symmetry. It exhibits two distinct signals corresponding to the methoxy protons and the ethylene bridge protons.

Table 1: ¹H NMR Chemical Shifts for **1,2-Dimethoxyethane**



Protons	Chemical Shift (δ) in ppm	Multiplicity
-OCH₃	~3.38	Singlet
-CH ₂ CH ₂ -	~3.53	Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1,2-dimethoxyethane** shows two signals, corresponding to the two types of carbon atoms in the molecule.

Table 2: 13C NMR Chemical Shifts for 1,2-Dimethoxyethane

Carbon	Chemical Shift (δ) in ppm
-OCH₃	~59.0
-CH ₂ CH ₂ -	~71.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of **1,2-dimethoxyethane** is as follows:

- Sample Preparation: A solution of **1,2-dimethoxyethane** is prepared by dissolving a small amount of the compound in a deuterated solvent, such as chloroform-d (CDCl₃).[1][2] The concentration is typically in the range of 10-50 mg/mL.
- NMR Tube: The solution is transferred to a standard 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as a 400 MHz instrument.[1][3]
- Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-







noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical
shift referencing (δ = 0.00 ppm).[4]



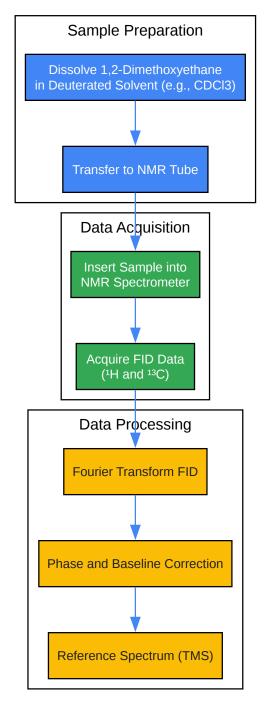


Diagram 1: NMR Experimental Workflow

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Diagram 1: NMR Experimental Workflow



Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the molecular vibrations of **1,2-dimethoxyethane** and is sensitive to its conformational isomers. In the liquid phase, **1,2-dimethoxyethane** exists as a mixture of several conformers, with the trans-gauche-trans (TGT) form being the most stable.[5]

Infrared (IR) Spectroscopic Data

The IR spectrum of **1,2-dimethoxyethane** shows characteristic absorption bands corresponding to C-H stretching, C-O stretching, and CH₂ rocking and twisting vibrations.

Table 3: Key IR Absorption Bands for 1,2-Dimethoxyethane

Wavenumber (cm ⁻¹)	Vibrational Mode
2980-2820	C-H stretching
1470-1450	CH₂ scissoring
1190-1080	C-O stretching
950-840	CH₂ rocking

Note:Peak positions and intensities can be influenced by the physical state of the sample (gas, liquid, or solution).

Raman Spectroscopic Data

Raman spectroscopy is particularly useful for studying the conformational equilibrium of **1,2-dimethoxyethane**. The low-wavenumber region (300-600 cm⁻¹) is sensitive to the different conformers.[6][7]

Table 4: Key Raman Bands for **1,2-Dimethoxyethane** (Liquid Phase)

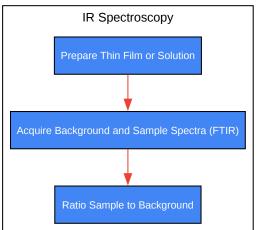


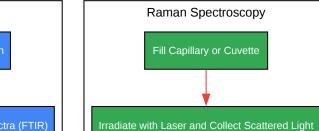
Wavenumber (cm ⁻¹)	Assignment
~2930	C-H stretching
~1460	CH ₂ deformation
~1120	C-O stretching, CH₂ rocking
~850	CH ₂ rocking
500-300	Skeletal deformations (conformer-dependent)

Experimental Protocol for Vibrational Spectroscopy

- Sample Preparation: For liquid samples, a thin film of 1,2-dimethoxyethane can be placed between two salt plates (e.g., NaCl or KBr). For solutions, the sample is dissolved in a suitable solvent that has minimal absorption in the region of interest and placed in a liquid cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: A background spectrum (of the empty salt plates or the solvent) is first collected. Then, the sample spectrum is recorded.
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Sample Preparation: Liquid 1,2-dimethoxyethane can be placed in a glass capillary tube or a cuvette.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) is used.[8]
- Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 90° angle to the incident beam.
- Data Processing: The collected Raman scattering is passed through a monochromator to separate the different wavelengths and detected by a sensitive detector. The resulting spectrum plots the intensity of the scattered light versus the Raman shift (in cm⁻¹).







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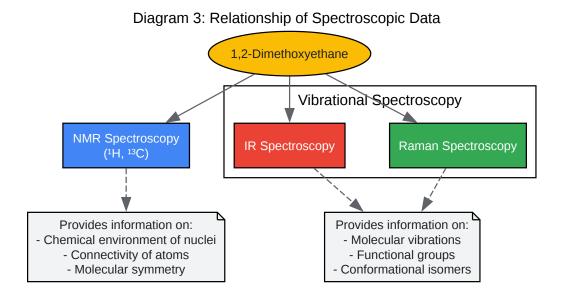
Diagram 2: Vibrational Spectroscopy Workflow

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Logical Relationship of Spectroscopic Data

The data obtained from NMR, IR, and Raman spectroscopy are complementary and provide a comprehensive understanding of the molecular structure and dynamics of **1,2-dimethoxyethane**.





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Diagram 3: Relationship of Spectroscopic Data

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